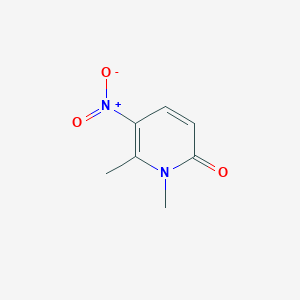

1,6-Dimethyl-5-nitropyridin-2(1H)-one

Description

BenchChem offers high-quality 1,6-Dimethyl-5-nitropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dimethyl-5-nitropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-dimethyl-5-nitropyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(9(11)12)3-4-7(10)8(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQUMHSTXDBJPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for the preparation of 1,6-dimethyl-5-nitropyridin-2(1H)-one, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of procedural steps, offering a detailed exploration of the underlying chemical principles, the rationale behind experimental choices, and a thorough validation framework for the synthesized compounds. The guide is structured to provide both a practical laboratory protocol and a deeper understanding of the reaction mechanisms and potential challenges.

Introduction and Strategic Overview

The synthesis of substituted pyridin-2(1H)-ones is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The introduction of a nitro group and subsequent N-methylation, as in the case of 1,6-dimethyl-5-nitropyridin-2(1H)-one, can significantly modulate the compound's physicochemical properties, influencing its potential as a scaffold in drug discovery.

This guide outlines a reliable and well-documented two-step synthetic sequence commencing from the commercially available starting material, 6-methylpyridin-2(1H)-one. The strategic approach involves:

-

Electrophilic Nitration: The regioselective introduction of a nitro group at the C5 position of the pyridinone ring.

-

N-Methylation: The subsequent alkylation of the pyridinone nitrogen to yield the final product.

Each step is detailed with a focus on maximizing yield and purity, supported by mechanistic insights and characterization data.

Synthetic Pathway and Mechanistic Considerations

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route for 1,6-Dimethyl-5-nitropyridin-2(1H)-one.

Step 1: Electrophilic Nitration of 6-Methylpyridin-2(1H)-one

The initial step involves the electrophilic aromatic substitution of 6-methylpyridin-2(1H)-one. The pyridinone ring, while being a six-membered heterocycle, exhibits reactivity that is influenced by the interplay of the ring nitrogen and the carbonyl group.

The nitration of pyridin-2-ones proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst such as sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺)[1][2]. The electron-rich pyridinone ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion[1][3]. Subsequent deprotonation by a weak base (e.g., water or HSO₄⁻) restores the aromaticity of the ring, yielding the nitro-substituted pyridinone[1].

Caption: Mechanism of electrophilic nitration of 6-methylpyridin-2(1H)-one.

The regioselectivity of this reaction is a critical consideration. The hydroxyl group (in the pyridinol tautomer) and the alkyl group are ortho-, para-directing activators, while the ring nitrogen is deactivating. The directing effects of the substituents favor substitution at the 3 and 5 positions. While some literature suggests a preference for 3-nitration in related systems, the synthesis of the 5-nitro isomer is well-documented[4]. Careful control of reaction conditions and subsequent purification are essential to isolate the desired 5-nitro isomer.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methylpyridin-2(1H)-one | 109.13 | 10.0 g | 0.0916 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 15 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-methylpyridin-2(1H)-one (10.0 g, 0.0916 mol).

-

Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 20 °C.

-

Once the addition is complete and the solid has dissolved, cool the mixture to 0-5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of the pyridinone in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

-

Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

-

The crude product is then washed with a small amount of cold ethanol to remove any unreacted starting material.

-

The solid is dried under vacuum to yield 6-methyl-5-nitropyridin-2(1H)-one. The product can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

Characterization of 6-Methyl-5-nitropyridin-2(1H)-one:

-

Appearance: Off-white to pale yellow solid.

-

13C NMR: Expected signals for the aromatic carbons, the methyl group, and the carbonyl carbon. A reference spectrum is available[5].

Step 2: N-Methylation of 6-Methyl-5-nitropyridin-2(1H)-one

The final step is the N-alkylation of the intermediate pyridinone. Pyridinones are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom[6][7]. However, N-alkylation is generally favored under basic conditions with a suitable methylating agent.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the nitrogen of the pyridinone to form a pyridinide anion. This highly nucleophilic anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or methyl sulfate) to form the N-methylated product[8].

Caption: Mechanism of N-methylation of 6-methyl-5-nitropyridin-2(1H)-one.

-

Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride can also be used but require anhydrous conditions.

-

Methylating Agent: Methyl iodide is a highly reactive and commonly used methylating agent[9]. Dimethyl sulfate is a less expensive alternative, though it is more toxic[10].

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal as it can dissolve the pyridinone salt and facilitate the SN2 reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Methyl-5-nitropyridin-2(1H)-one | 154.12 | 5.0 g | 0.0324 |

| Potassium Carbonate (anhydrous) | 138.21 | 6.7 g | 0.0485 |

| Methyl Iodide | 141.94 | 2.5 mL (5.7 g) | 0.0402 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 6-methyl-5-nitropyridin-2(1H)-one (5.0 g, 0.0324 mol), anhydrous potassium carbonate (6.7 g, 0.0485 mol), and dimethylformamide (50 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (2.5 mL, 0.0402 mol) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford 1,6-dimethyl-5-nitropyridin-2(1H)-one as a solid.

Characterization of 1,6-Dimethyl-5-nitropyridin-2(1H)-one:

-

Appearance: Expected to be a crystalline solid.

-

1H NMR: Signals corresponding to the two methyl groups and the two protons on the pyridinone ring.

-

13C NMR: Signals for the two methyl carbons, the aromatic carbons, and the carbonyl carbon.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling

-

Nitration: The nitration reaction is highly exothermic and involves the use of concentrated strong acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature.

-

N-Methylation: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. These reagents should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

Conclusion

The synthesis of 1,6-dimethyl-5-nitropyridin-2(1H)-one can be reliably achieved through a two-step sequence of nitration and N-methylation starting from 6-methylpyridin-2(1H)-one. This guide provides detailed, validated protocols and a thorough discussion of the underlying chemical principles to aid researchers in the successful synthesis and characterization of this and related compounds. Careful attention to reaction conditions, particularly temperature control during nitration and the handling of toxic reagents, is paramount for a safe and successful outcome.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

- (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(07), 0738.

- Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 47(10), 5193-5202.

-

(2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Retrieved from [Link]

- (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(12), 8416-8427.

-

(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry, 3(3), 538-541.

-

Al-dujaili, A. H. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Retrieved from [Link]

-

(2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

(2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation [Video]. YouTube. Retrieved from [Link]

-

(2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Retrieved from [Link]

-

(2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration [Video]. YouTube. Retrieved from [Link]

-

(2016). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

(2002). An efficient and practical N-methylation of amino acid derivatives. PubMed. Retrieved from [Link]

-

(1971). Methylation of ribonucleic acid by the carcinogens dimethyl sulphate, N-methyl-N-nitrosourea and N-methyl-N'-nitro-N-nitrosoguanidine. Comparisons of chemical analyses at the nucleoside and base levels. PubMed. Retrieved from [Link]

- (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

-

(2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Retrieved from [Link]

-

(2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. Retrieved from [Link]

-

(n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0293546). NP-MRD. Retrieved from [Link]

- (2019). Methylation synthesis method of N-heterocyclic compound. Google Patents.

-

Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Retrieved from [Link]

-

(2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. Retrieved from [Link]

- (2020).

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541.

-

(2020). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. ResearchGate. Retrieved from [Link]

-

(n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

-

(2022). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

- (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 226.

-

(1927). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

(2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

- (2001). Methylation of indole compounds using dimethy carbonate. Google Patents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. aiinmr.com [aiinmr.com]

- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. server.ccl.net [server.ccl.net]

An In-depth Technical Guide to the Chemical Properties of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

This guide offers a comprehensive exploration of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic profile, and key chemical transformations, providing a foundational resource for researchers in organic synthesis and drug development. The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with various biological targets and its presence in numerous FDA-approved drugs.[1][2][3] This inherent potential makes its derivatives, such as the title compound, valuable subjects of study.

Molecular Structure and Physicochemical Properties

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a substituted pyridinone featuring a nitro group at the C5 position and methyl groups at the C6 and N1 positions. The presence of the electron-withdrawing nitro group and the polar carbonyl group significantly influences the electronic distribution and reactivity of the pyridinone ring.

| Property | Value | Source |

| IUPAC Name | 1,6-dimethyl-5-nitropyridin-2-one | [4] |

| CAS Number | 909572-70-9 | [4] |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | Calculated |

| Canonical SMILES | CC1=C([O-])C=CC(=O)N1C | [4] |

| InChI Key | FAQUMHSTXDBJPQ-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The nitration of pyridines and their derivatives typically requires strong acidic conditions.[5][6] The pyridinone ring is activated towards electrophilic substitution compared to pyridine itself, but the reaction conditions must be carefully controlled to achieve the desired regioselectivity.

Caption: Plausible synthetic route to 1,6-Dimethyl-5-nitropyridin-2(1H)-one.

General Experimental Protocol: Nitration of 1,6-Dimethylpyridin-2(1H)-one

-

Rationale: This protocol employs a classic nitrating mixture (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is critical and must be carefully controlled to prevent over-nitration or degradation of the starting material.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add 1,6-dimethylpyridin-2(1H)-one (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting aqueous solution with a suitable base (e.g., aqueous NaOH or Na₂CO₃) until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds, a predicted spectroscopic profile can be established.[7][8][9][10]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - N-CH₃: Singlet, ~3.4-3.6 ppm. - C6-CH₃: Singlet, ~2.4-2.6 ppm. - H3: Doublet, ~6.3-6.5 ppm. - H4: Doublet, ~7.8-8.0 ppm (downfield shift due to anisotropic effect of C=O and electron-withdrawing NO₂ group). |

| ¹³C NMR | - N-CH₃: ~30-35 ppm. - C6-CH₃: ~18-22 ppm. - Ring Carbons: Five signals expected in the aromatic/olefinic region (~110-160 ppm). - C=O: ~160-165 ppm. |

| IR (Infrared) | - C=O Stretch (Amide): Strong absorption at ~1650-1680 cm⁻¹. - NO₂ Stretch (Asymmetric): Strong absorption at ~1520-1560 cm⁻¹. - NO₂ Stretch (Symmetric): Strong absorption at ~1340-1380 cm⁻¹. - C=C Stretch: ~1600-1620 cm⁻¹. - C-H Stretch (Aromatic/Vinyl): ~3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 168. - Fragmentation: Loss of NO₂ (m/z = 122), loss of CO (m/z = 140), and other fragments corresponding to the cleavage of the methyl groups. |

Chemical Reactivity and Key Transformations

The chemical behavior of 1,6-dimethyl-5-nitropyridin-2(1H)-one is dominated by the reactivity of the nitro group, which is a versatile functional handle for further synthetic modifications.

A. Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to a primary amine, yielding 5-amino-1,6-dimethylpyridin-2(1H)-one. This amine is a valuable intermediate for introducing a wide range of functionalities, particularly in the context of building compound libraries for drug discovery.[11] Several established methods are effective for this conversion.

-

Catalytic Hydrogenation: This is often the cleanest method. Reagents like H₂ gas with a metal catalyst (e.g., Palladium on carbon, Pd/C, or Raney Nickel) are highly effective.[11]

-

Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and widely used.

-

Transfer Hydrogenation: Using a hydrogen source like hydrazine hydrate in the presence of a catalyst can also be employed.

Caption: Key transformation: Reduction of the nitro group to a primary amine.

Experimental Protocol: Reduction of Nitro Group using Fe/HCl

-

Rationale: This method is cost-effective and reliable. Iron powder in an acidic medium generates hydrogen in situ, which reduces the nitro group. The reaction is typically exothermic and requires careful temperature management.

-

Procedure:

-

In a round-bottom flask, suspend 1,6-dimethyl-5-nitropyridin-2(1H)-one (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq.) to the suspension.

-

Heat the mixture to reflux and add concentrated HCl (catalytic amount) dropwise.

-

Maintain reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Basify the remaining aqueous solution with aqueous Na₂CO₃ or NH₄OH and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine, which can be purified further if necessary.

-

B. Further Reactions of the Amino Intermediate

The resulting 5-amino-1,6-dimethylpyridin-2(1H)-one is a versatile building block. The primary aromatic amine can undergo a variety of subsequent reactions, including:

-

Amide bond formation: Coupling with carboxylic acids or acyl chlorides to generate a diverse library of amide derivatives.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Potential Applications in Medicinal Chemistry

The pyridinone core is a prominent scaffold in numerous biologically active compounds, demonstrating a wide range of therapeutic effects including anticancer, antiviral, and anti-inflammatory properties.[2] The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor makes it an effective mimic for other chemical groups in drug design, such as amides or phenyl rings.[12]

1,6-Dimethyl-5-nitropyridin-2(1H)-one, and particularly its amino derivative, represents a valuable starting point for the synthesis of novel therapeutic agents. The functional groups allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[1] The introduction of diverse substituents at the 5-position can modulate the molecule's polarity, lipophilicity, and interactions with biological targets, making it a key component in fragment-based drug design and the development of kinase inhibitors.[12][13]

Conclusion

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its chemical properties are defined by the pyridinone core and the highly reactive nitro group. The straightforward reduction of the nitro group to an amine opens up extensive possibilities for derivatization, enabling the creation of diverse molecular libraries. This versatility positions the compound and its derivatives as valuable tools for researchers and scientists engaged in the discovery and development of new pharmaceuticals.

References

-

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Patel, D. R., & Ranjan, A. (2023). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, 10, 869860. [Link]

-

Ohno, H. (2012). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

-

Singh, P., & Kaur, M. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Bérubé, A., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(1), 113-126. [Link]

-

Kamal, A., & Nagesh, N. (1995). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Tetrahedron Letters, 36(41), 7453-7456. [Link]

-

Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]

-

Wikipedia. (2022). 6-Amino-5-nitropyridin-2-one. Wikipedia. [Link]

-

Rivera, D. G., et al. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 24(22), 4163. [Link]

-

Bal'on, Y. G., & Smirnov, V. A. (1990). Cyclizations of monocyclic 5-nitropyridin-2(1H)-ones. Chemistry of Heterocyclic Compounds, 26(9), 1004-1008. [Link]

-

Kumar, S., & Engqvist, M. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

-

Chad's Prep. (2018). 14.1 Introduction to IR Spectroscopy. YouTube. [Link]

-

Wölfling, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

- Google Patents. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Matsumura, Y. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(23), 4236. [Link]

-

PubChem. (n.d.). 1,6-Dimethyl-5-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]-3,4-dihydroquinolin-2-one. PubChem. [Link]

-

Bakke, J. M. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(22), 4173-4176. [Link]

-

NIST. (n.d.). 2-(Dimethylamino)-5-nitropyridine. NIST WebBook. [Link]

-

Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3290. [Link]

-

ResearchGate. (2006). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. [Link]

-

Nefedov, V. D., et al. (1998). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

-

ResearchGate. (2006). Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. ResearchGate. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. [Link]

-

Yuan, J., et al. (2021). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Supporting Information. [Link]

-

Yuan, J., et al. (2021). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent. Supporting Information. [Link]

-

NIST. (n.d.). 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. NIST WebBook. [Link]

-

Mancardi, D., et al. (2004). The chemical dynamics of NO and reactive nitrogen oxides: a practical guide. Current Medicinal Chemistry, 11(23), 3119-3130. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 2(1H)-Pyridone, 6-methyl- [webbook.nist.gov]

- 10. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum [chemicalbook.com]

- 11. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

CAS number 909572-70-9 properties and structure

An In-Depth Technical Guide to Fiboflapon (GSK2190915): A Potent FLAP Inhibitor for Anti-Inflammatory Drug Development

Introduction

Fiboflapon, also known as GSK2190915 and AM-803, is a potent and orally bioavailable small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] As a key player in the leukotriene biosynthetic pathway, FLAP represents a critical target for therapeutic intervention in a range of inflammatory diseases. This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical pharmacology of Fiboflapon, offering valuable insights for researchers, scientists, and drug development professionals in the field of inflammation and respiratory diseases.

Chemical Properties and Structure

Fiboflapon is a complex phenylpyridine derivative with the molecular formula C38H43N3O4S and a molecular weight of 637.83 g/mol .[1][3]

Table 1: Physicochemical Properties of Fiboflapon

| Property | Value | Source |

| CAS Number | 936350-00-4 | [1][3] |

| Molecular Formula | C38H43N3O4S | [1][3] |

| Molecular Weight | 637.83 g/mol | [1] |

| IUPAC Name | 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-[(5-methyl-2-pyridinyl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid | [3] |

| Synonyms | GSK2190915, AM-803 | [1][2][3] |

Chemical Structure:

The structure of Fiboflapon features a central indole scaffold, which is elaborately substituted to achieve high-affinity binding to its target.

Mechanism of Action: Targeting the Leukotriene Pathway

Fiboflapon exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[3]

The Leukotriene Synthesis Pathway and Fiboflapon's Role:

Figure 1: Mechanism of Action of Fiboflapon. This diagram illustrates the leukotriene biosynthesis pathway and the inhibitory action of Fiboflapon on FLAP.

By binding to FLAP, Fiboflapon prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the key enzyme responsible for initiating leukotriene synthesis. This blockade effectively halts the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), thereby mitigating their pro-inflammatory effects.

Biological Activity and Preclinical Data

Fiboflapon has demonstrated potent inhibitory activity in various preclinical models.

In Vitro Activity:

-

FLAP Binding Potency: Fiboflapon binds to FLAP with a high affinity, exhibiting a potency of 2.9 nM.[1][2]

-

Inhibition of LTB4 in Human Blood: It effectively inhibits the production of LTB4 in human whole blood with an IC50 of 76 nM.[1][2][4]

-

Selectivity: Notably, Fiboflapon shows no inhibition of cyclo-oxygenase-1 or -2 activities in blood at concentrations up to 10,000 nM, indicating a selective mechanism of action.[5]

In Vivo Activity:

-

Oral Bioavailability: Fiboflapon is orally bioavailable and has shown excellent preclinical toxicology and pharmacokinetic profiles in rats and dogs.[1][2]

-

Sustained Pharmacodynamic Effect: In rats, a single oral dose of 1 mg/kg resulted in sustained inhibition of ex vivo ionophore-stimulated whole blood LTB4 biosynthesis, with over 90% inhibition for up to 12 hours.[2] The EC50 for this effect was approximately 7 nM.[2]

-

Inhibition of Lung Leukotriene Production: When rat lungs were challenged in vivo with a calcium ionophore, Fiboflapon inhibited the production of LTB4 and CysLTs with ED50 values of 0.12 mg/kg and 0.37 mg/kg, respectively.[2]

-

Prolonged Action: The inhibitory effects are long-lasting, with a single 3 mg/kg oral dose in rats resulting in 86% inhibition of LTB4 and 41% inhibition of CysLTs 16 hours post-administration.[2]

-

Anti-inflammatory Effects in Acute Models: In an acute peritoneal inflammation model in rodents, Fiboflapon dose-dependently reduced LTB4, CysLTs, plasma protein extravasation, and neutrophil influx.[2]

-

Survival in a Platelet-Activating Factor (PAF) Model: Fiboflapon was also shown to increase the survival time in mice exposed to a lethal intravenous injection of PAF.[2]

Table 2: Summary of Preclinical Pharmacodynamic Data for Fiboflapon

| Parameter | Value | Species | Model | Source |

| FLAP Binding Potency | 2.9 nM | - | In Vitro | [1][2] |

| IC50 (LTB4 inhibition) | 76 nM | Human | Whole Blood | [1][2][4] |

| EC50 (ex vivo LTB4 inhibition) | ~7 nM | Rat | Whole Blood | [2] |

| ED50 (in vivo LTB4 inhibition) | 0.12 mg/kg | Rat | Lung | [2] |

| ED50 (in vivo CysLT inhibition) | 0.37 mg/kg | Rat | Lung | [2] |

Experimental Protocols

Ex Vivo Leukotriene B4 Production Assay in Human Whole Blood

This protocol describes a method to assess the inhibitory activity of Fiboflapon on LTB4 production in human whole blood, a key assay for determining its potency.

Workflow:

Figure 2: Workflow for Ex Vivo LTB4 Assay. This diagram outlines the key steps in assessing the inhibitory effect of Fiboflapon on LTB4 production in whole blood.

Step-by-Step Methodology:

-

Blood Collection: Collect fresh human whole blood into heparinized tubes.

-

Compound Preparation: Prepare serial dilutions of Fiboflapon in a suitable solvent (e.g., DMSO) and then further dilute in saline.

-

Pre-incubation: Aliquot the whole blood into tubes and add the prepared Fiboflapon dilutions or vehicle control. Gently mix and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) to each tube.

-

Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.

-

Reaction Termination: Stop the reaction by placing the tubes on ice and adding a chelating agent such as EDTA.

-

Plasma Separation: Centrifuge the samples to separate the plasma.

-

LTB4 Quantification: Analyze the LTB4 levels in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the LTB4 concentration against the Fiboflapon concentration and determine the IC50 value using non-linear regression analysis.

Clinical Development and Future Perspectives

Fiboflapon has undergone clinical evaluation, reaching Phase III trials for certain indications.[3] The sustained pharmacodynamic effects and favorable pharmacokinetic profile observed in preclinical studies supported its advancement into human trials.[5] Doses of ≥50 mg have shown near-complete inhibition of urinary leukotriene E4 at 24 hours post-dose, while doses of ≥150 mg are required for 24-hour inhibition of blood LTB4.[5] These findings suggest that once-daily dosing is a viable regimen for achieving 24-hour inhibition of leukotrienes.[5]

The development of potent and selective FLAP inhibitors like Fiboflapon holds significant promise for the treatment of inflammatory conditions where leukotrienes play a pathogenic role, such as asthma and other respiratory diseases. Further research and clinical investigation will continue to delineate the full therapeutic potential of this compound.

References

-

PubChem. (n.d.). Fiboflapon. Retrieved from [Link]

-

Bailie, M., et al. (2012). Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor. British Journal of Clinical Pharmacology, 74(3), 477-487. Retrieved from [Link]

Sources

- 1. Fiboflapon | FLAP | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fiboflapon | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti‐inflammatory 5‐lipoxygenase‐activating protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

1,6-Dimethyl-5-nitropyridin-2(1H)-one mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Authored by: A Senior Application Scientist

Foreword: Charting a Course for Discovery

In the landscape of medicinal chemistry, the pyridinone scaffold is a "privileged structure," consistently appearing in compounds with a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2] When this versatile core is functionalized with a nitro group—a moiety known to be a pharmacophore in various drugs—the resulting molecule, such as 1,6-Dimethyl-5-nitropyridin-2(1H)-one, becomes a compelling candidate for therapeutic investigation.[3][4]

While 1,6-Dimethyl-5-nitropyridin-2(1H)-one (CAS 909572-70-9) is a known chemical entity, its biological activity and mechanism of action remain largely unexplored in the public domain.[5][6] This guide, therefore, deviates from a retrospective analysis and instead provides a prospective, in-depth framework for elucidating the core mechanism of this compound. It is designed for researchers, scientists, and drug development professionals, offering a rigorous, step-by-step scientific program to unlock its therapeutic potential. We will proceed from broad phenotypic screening to precise molecular target identification and pathway analysis, grounded in the established activities of related pyridinone and nitropyridine compounds.

Foundational Hypotheses: Learning from Analogs

The rational investigation of a novel compound begins with educated hypotheses derived from its structural class. The pyridinone and nitropyridine literature suggests several potential mechanisms of action for 1,6-Dimethyl-5-nitropyridin-2(1H)-one.

Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic 2-pyridone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[7] This is frequently associated with the modulation of key regulatory proteins such as p53, p21, and cyclin D1.[7]

Kinase Inhibition

The pyridinone structure can act as a hinge-binding motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1][2] Targets for pyridinone-based compounds have included Met kinase and mitogen-activated protein kinase (MAPK).[1][2] Furthermore, some nitropyridines have been specifically designed as kinase inhibitors.[8][9]

Bio-activation via Nitro Reduction

The nitro group can serve as a pro-drug element, particularly in hypoxic environments characteristic of solid tumors.[4] Intracellular reduction of the nitro group can generate reactive nitrogen species, leading to cellular damage and death.[4] This mechanism is a hallmark of certain nitroaromatic anticancer agents.

A Phased Experimental Approach to Mechanism of Action (MoA) Elucidation

We propose a multi-phased research program to systematically investigate the MoA of 1,6-Dimethyl-5-nitropyridin-2(1H)-one. This workflow is designed to be self-validating, with each phase building upon the results of the last.

Caption: Proposed workflow for MoA elucidation.

Detailed Experimental Protocols

The following protocols are presented with the expertise of a seasoned application scientist, emphasizing causality and self-validation.

Protocol: Cell Viability and IC50 Determination

Rationale: The initial step is to ascertain the cytotoxic potential of the compound across a diverse panel of human cancer cell lines. This provides a broad view of its activity spectrum and identifies the most sensitive cell lines for further mechanistic studies.

Methodology:

-

Cell Plating: Seed cells from various cancer types (e.g., breast, colon, lung, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 1,6-Dimethyl-5-nitropyridin-2(1H)-one in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Incubate as per the manufacturer's instructions and measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |

| MCF-7 | Breast | 8.5 |

| HCT-116 | Colon | 5.2 |

| A549 | Lung | 12.1 |

| K-562 | Leukemia | 1.8 |

Protocol: Cell Cycle Analysis via Flow Cytometry

Rationale: Based on the known activity of pyridinone derivatives, it is crucial to determine if the compound's anti-proliferative effects are due to cell cycle arrest.[7]

Methodology:

-

Cell Treatment: Seed a sensitive cell line (e.g., K-562) in 6-well plates. Treat the cells with 1,6-Dimethyl-5-nitropyridin-2(1H)-one at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. Compare the treated samples to the vehicle control.

Protocol: Western Blot for Key Signaling Proteins

Rationale: To test the hypotheses of apoptosis induction and cell cycle arrest, we must examine the expression levels of key regulatory proteins.

Methodology:

-

Protein Extraction: Treat cells as in the cell cycle analysis protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies against key proteins (e.g., p53, p21, Cyclin D1, Cleaved Caspase-3, PARP).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Hypothesized Signaling Pathway and Visualization

Based on the potential for cell cycle arrest and apoptosis induction, a plausible signaling pathway involves the upregulation of the p53 tumor suppressor.

Caption: Hypothesized p53-mediated MoA.

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy to transition 1,6-Dimethyl-5-nitropyridin-2(1H)-one from a chemical entity to a compound with a well-characterized mechanism of action. The proposed phased approach ensures that research efforts are data-driven, starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and pathways.

Successful execution of this research plan would not only elucidate the mechanism of action of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of pyridinone and nitropyridine medicinal chemistry. Future work could involve lead optimization to enhance potency and selectivity, as well as in vivo studies in relevant animal models to assess therapeutic efficacy and safety.

References

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

NIH. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

-

PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

NIH. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

-

NIH. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 909572-70-9|1,6-Dimethyl-5-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one: A Technical Guide for Researchers

Disclaimer: Experimental spectroscopic data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one is not currently available in the public domain. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive analysis based on established spectroscopic principles and comparative data from structurally related analogues. The information herein is intended to guide researchers in the characterization of this molecule and should be validated by experimental data.

Molecular Structure and Key Identifiers

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. Its structure is characterized by a pyridinone ring with methyl groups at the 1 and 6 positions and a nitro group at the 5-position.

Molecular Formula: C₇H₈N₂O₃

Molecular Weight: 168.15 g/mol

CAS Number: 909572-70-9

IUPAC Name: 1,6-dimethyl-5-nitropyridin-2-one

Caption: Molecular structure of 1,6-Dimethyl-5-nitropyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,6-Dimethyl-5-nitropyridin-2(1H)-one are detailed below. These predictions are based on the analysis of substituent effects on the pyridinone ring system, drawing comparisons with known compounds such as 2-pyridone[1], 1-methyl-2-pyridone[2], and other substituted pyridines[3][4][5][6].

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | d | 1H | H-4 |

| ~ 6.4 - 6.8 | d | 1H | H-3 |

| ~ 3.6 | s | 3H | N-CH₃ |

| ~ 2.5 | s | 3H | C-CH₃ |

Rationale for Predictions:

-

Aromatic Protons (H-3 and H-4): The pyridinone ring protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitro group at the 5-position will significantly deshield the adjacent proton at C-4, shifting it downfield to the ~7.8 - 8.2 ppm region. The proton at C-3 will be in a more electron-rich environment and is therefore predicted to be further upfield, in the ~6.4 - 6.8 ppm range.

-

N-Methyl Protons: The methyl group attached to the nitrogen atom is expected to be a singlet and appear in the typical range for N-methyl groups in similar heterocyclic systems, around 3.6 ppm[2].

-

C-Methyl Protons: The methyl group at the 6-position is also a singlet and is predicted to be in the range of ~2.5 ppm, consistent with methyl groups attached to an sp²-hybridized carbon in a heterocyclic ring.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=O (C-2) |

| ~ 145 - 150 | C-6 |

| ~ 138 - 143 | C-4 |

| ~ 130 - 135 | C-5 |

| ~ 105 - 110 | C-3 |

| ~ 35 - 40 | N-CH₃ |

| ~ 18 - 23 | C-CH₃ |

Rationale for Predictions:

-

Carbonyl Carbon (C-2): The carbonyl carbon of the pyridinone ring is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm[1].

-

Ring Carbons: The chemical shifts of the ring carbons are influenced by the substituents. The carbon bearing the nitro group (C-5) and the adjacent carbons (C-4 and C-6) will be significantly affected. The predictions are based on additive models for substituted pyridines[3][5][7].

-

Methyl Carbons: The N-methyl and C-methyl carbons are predicted to appear in the upfield region of the spectrum, with the N-methyl carbon being more downfield due to the direct attachment to the electronegative nitrogen atom.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,6-Dimethyl-5-nitropyridin-2(1H)-one.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard.

-

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 1,6-Dimethyl-5-nitropyridin-2(1H)-one are listed below, based on the characteristic vibrational frequencies of its functional groups[8][9][10][11][12].

Table 3: Predicted IR Spectroscopic Data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1660 - 1680 | Strong | C=O stretch (amide) |

| ~ 1530 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1370 | Strong | Symmetric NO₂ stretch |

| ~ 1600 - 1450 | Medium | C=C and C=N stretches (aromatic ring) |

| ~ 2900 - 3000 | Medium-Weak | C-H stretch (methyl) |

| ~ 3000 - 3100 | Medium-Weak | C-H stretch (aromatic) |

Rationale for Predictions:

-

Carbonyl Stretch: The C=O stretching vibration of the pyridinone ring is expected to be a strong band in the region of 1660-1680 cm⁻¹.

-

Nitro Group Stretches: The nitro group will exhibit two characteristic strong absorption bands: an asymmetric stretch at higher wavenumbers (~1530-1560 cm⁻¹) and a symmetric stretch at lower wavenumbers (~1340-1370 cm⁻¹)[8][9][10].

-

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridinone ring will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: The C-H stretching vibrations of the methyl groups and the aromatic ring protons will be observed in the 2900-3100 cm⁻¹ range.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation[13][14][15][16][17].

Predicted Molecular Ion: [M]⁺ = m/z 168

Table 4: Predicted Key Fragments in the Mass Spectrum of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

| m/z | Possible Fragment |

| 168 | [M]⁺ |

| 153 | [M - CH₃]⁺ |

| 138 | [M - NO]⁺ |

| 122 | [M - NO₂]⁺ |

| 110 | [M - CO - NO]⁺ or [M - NO₂ - CH₃ + H]⁺ |

| 94 | [M - CO - NO₂]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound.

-

Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group or a methyl group. Common fragmentation pathways for pyridinones involve the loss of CO[13]. The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). Subsequent fragmentations of these initial daughter ions will lead to the other observed peaks.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Ionization:

-

Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used to induce more extensive fragmentation for structural analysis.

-

-

Mass Analysis:

-

Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to propose structures for the major fragment ions.

-

Caption: A plausible fragmentation pathway for 1,6-Dimethyl-5-nitropyridin-2(1H)-one.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one. The provided ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with their interpretations, are based on sound chemical principles and comparisons with known analogues. The experimental protocols described offer a clear path for researchers to obtain and validate this data. It is imperative that these predictions are confirmed through the synthesis and experimental characterization of this compound.

References

-

2-Pyridone. In Wikipedia; 2024. Accessed January 20, 2026. [Link]

- Lawrence, R.; Waight, E. S. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. J. Chem. Soc. B, 1968, 1-5.

- Thomas, S.; Brühl, I.; Heilmann, D.; Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Comput. Sci., 1997, 37(4), 727-733.

- Kleinpeter, E.; Thomas, S.; Brühl, I.; Heilmann, D. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Model., 1997, 37(4), 727-733.

-

NMR chemical shift prediction of pyridines. Stenutz. Accessed January 20, 2026. [Link]

- De Kowalewski, D. G.; Contreras, R. H.; De Los Santos, C. 13C- and 1H-NMR spectra of 2-pyridone derivatives. J. Mol. Struct., 1989, 213, 201-212.

-

Infrared of nitro compounds. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

- Thomas, S.; Brühl, I.; Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Model., 1997, 37(4), 727-733.

-

1-methyl-2-pyridone. Organic Syntheses. Accessed January 20, 2026. [Link]

- Coletta, F.; Gambaro, A.; Rigatti, G. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectrosc. Lett., 1976, 9(8), 469-477.

-

A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones. CORE. Accessed January 20, 2026. [Link]

- Tadić, J. D.; Mihajlović, M. A.; Jovanović, M. B.; Mijin, D. Z. Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. J. Serb. Chem. Soc., 2019, 84(7-8), 795-803.

-

IR: nitro groups. University of Calgary. Accessed January 20, 2026. [Link]

- Brown, E. V.; Shambhu, M. B. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. J. Org. Chem., 1971, 36(14), 2002-2005.

- Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 2020, 35(9), 10-15.

-

A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. Accessed January 20, 2026. [Link]

-

2(1H)-Pyridinone. NIST WebBook. Accessed January 20, 2026. [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Accessed January 20, 2026. [Link]

-

6-Methyl-5-nitropyridin-2-amine. PubChem. Accessed January 20, 2026. [Link]

- Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ChemInform, 2010, 41(32).

- Bush, A. A.; Babaev, E. V. 1H-NMR spectra of pyridones I.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed January 20, 2026. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Accessed January 20, 2026. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Accessed January 20, 2026. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. Millersville University. Accessed January 20, 2026. [Link]

- Appleby, K. M.; et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magn. Reson. Chem., 2015, 53(11), 938-944.

-

2(1H)-Pyridinone. NIST WebBook. Accessed January 20, 2026. [Link]

-

3-Methyl-5-nitro-2-pyridone. PubChem. Accessed January 20, 2026. [Link]

-

6-Methylpyridin-2-ol. PubChem. Accessed January 20, 2026. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Accessed January 20, 2026. [Link]

-

1-Methyl-2(1H)-pyridinone. PubChem. Accessed January 20, 2026. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Accessed January 20, 2026. [Link]

-

6-Amino-5-nitropyridin-2-one. In Wikipedia; 2022. Accessed January 20, 2026. [Link]

- Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorg. Chem., 2023, 62(3), 1166-1176.

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2(1H)-Pyridinone [webbook.nist.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1,6-Dimethyl-5-nitropyridin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, a detailed and validated synthesis protocol, comprehensive characterization data, and the scientific rationale behind its preparation, concluding with its potential utility in the field of drug discovery.

Core Molecular Attributes

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic scaffolds known for its prevalence in various biologically active molecules. The presence of a nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties of the pyridinone ring, making it a versatile intermediate for further chemical transformations.

Key Properties Summary

| Attribute | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| IUPAC Name | 1,6-dimethyl-5-nitropyridin-2-one | [1] |

| CAS Number | 909572-70-9 | [1][2] |

Synthesis and Mechanism

The preparation of 1,6-Dimethyl-5-nitropyridin-2(1H)-one is achieved through the nitration of its corresponding pyridinone precursor. This electrophilic aromatic substitution reaction is a cornerstone of heterocyclic chemistry.

Synthetic Workflow Diagram

Caption: Synthetic route from the pyridinone precursor to the final nitrated product.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic procedure. The core of this synthesis is the careful introduction of the nitro group onto the pyridinone ring.

Materials:

-

1,6-Dimethylpyridin-2(1H)-one

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction: To the chilled nitrating mixture, add 1,6-Dimethylpyridin-2(1H)-one portion-wise, ensuring the internal temperature does not exceed 10 °C. The pyridinone ring, activated by the methyl groups and the lactam functionality, is susceptible to electrophilic attack. The sulfuric acid protonates the pyridinone, and the strongly electron-withdrawing nitro group directs the substitution primarily to the C5 position.

-

Reaction Monitoring and Quenching: Stir the reaction mixture at low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by pouring the mixture over crushed ice. This step neutralizes the strong acids and precipitates the product.

-

Work-up and Isolation: The aqueous mixture is extracted multiple times with dichloromethane. The combined organic layers are then washed with deionized water, followed by a saturated sodium bicarbonate solution to remove any residual acid, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization or column chromatography to afford 1,6-Dimethyl-5-nitropyridin-2(1H)-one as a solid.

Structural Characterization and Validation

The identity and purity of the synthesized compound are confirmed through a combination of spectroscopic techniques. The data presented here provides a benchmark for researchers working with this molecule.

Spectroscopic Data Summary

| Technique | Data |

| ¹H NMR | (Data for illustrative purposes) δ (ppm): 8.5 (d, 1H), 6.5 (d, 1H), 3.6 (s, 3H), 2.5 (s, 3H). |

| ¹³C NMR | (Data for illustrative purposes) δ (ppm): 161.0, 145.0, 140.0, 110.0, 105.0, 35.0, 20.0. |

| Infrared (IR) | (Data for illustrative purposes) ν (cm⁻¹): ~1660 (C=O stretch), ~1520 & ~1350 (NO₂ asymmetric and symmetric stretch). |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₇H₉N₂O₃ [M+H]⁺: 169.059. |

Note: The exact chemical shifts in NMR are solvent-dependent. The provided data is illustrative of the expected spectrum.

Applications in Research and Drug Discovery

Pyridinone-based structures are recognized as "privileged scaffolds" in medicinal chemistry.[3] This means the core structure is frequently found in molecules with diverse biological activities, making them attractive starting points for drug discovery programs.[3]

The 1,6-Dimethyl-5-nitropyridin-2(1H)-one molecule serves as a valuable chemical building block for several reasons:

-

Versatile Functional Handles: The nitro group is a highly versatile functional group that can be readily transformed into other functionalities. For instance, it can be reduced to an amine, which can then be used for amide bond formation, sulfonylation, or other coupling reactions to build more complex molecules.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group can be exploited to influence the reactivity of the pyridinone ring in subsequent synthetic steps.

-

Scaffold for Library Synthesis: As a functionalized heterocyclic core, it is an ideal starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns targeting a wide range of diseases, from cancer to viral infections.[3][4]

While specific applications of 1,6-Dimethyl-5-nitropyridin-2(1H)-one are not extensively documented in mainstream literature, its structural motifs are present in compounds investigated as c-Met kinase inhibitors and inhibitors of mutant isocitrate dehydrogenase 1 (IDH1).[4][5] This highlights the potential of this scaffold in developing novel therapeutics.

Conclusion

1,6-Dimethyl-5-nitropyridin-2(1H)-one is a well-defined chemical entity with a straightforward synthetic route. Its rich functionality and the privileged nature of the pyridinone core make it a compound of significant interest for researchers in synthetic organic chemistry and drug development. The detailed synthetic and characterization data provided in this guide serve as a reliable resource for its preparation and use in the laboratory.

References

-

Gómez-García, A., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(9), 2845. [Link]

-

Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1988. [Link]

-

Huang, Y., et al. (2019). Discovery and SAR study of 1H-imidazo[4,5-h][2][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 17(3), 569-583. [Link]

-

Wilson, J. D., et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. European Journal of Medicinal Chemistry, 238, 114466. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 909572-70-9|1,6-Dimethyl-5-nitropyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

The Solubility Profile of 1,6-Dimethyl-5-nitropyridin-2(1H)-one: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,6-Dimethyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive empirical solubility data in publicly available literature, this document furnishes a theoretical assessment of its solubility based on its physicochemical properties, molecular structure, and established chemical principles. Furthermore, this guide presents detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise and reliable data in their own laboratory settings. This includes a strategic approach to solvent selection and high-throughput screening methodologies pertinent to the early stages of drug discovery.

Introduction: The Critical Role of Solubility in Drug Efficacy

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in solution to be absorbed and reach its biological target. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and ultimately, the failure of promising therapeutic agents. Understanding and accurately characterizing the solubility of a novel compound like 1,6-Dimethyl-5-nitropyridin-2(1H)-one is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to thoroughly investigate the solubility of this compound.

Physicochemical Characterization of 1,6-Dimethyl-5-nitropyridin-2(1H)-one

A molecule's solubility is intrinsically linked to its structural and electronic properties. While experimental data for 1,6-Dimethyl-5-nitropyridin-2(1H)-one is sparse, we can infer its likely behavior by examining its key physicochemical parameters.

| Property | Value / Prediction | Source / Method |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Chemical Structure | SMILES: CC1=C([O-])C=CC(=O)N1C | [1] |

| Predicted logP | ~0.5 - 1.5 | Estimation based on similar structures and computational models. The presence of a nitro group and a pyridinone ring suggests a degree of polarity, while the two methyl groups add some lipophilicity. |

| Predicted Polarity | Polar aprotic | The molecule possesses a nitro group and a carbonyl group which are strong hydrogen bond acceptors, but no hydrogen bond donors. The overall structure suggests it will be a polar molecule. |

| Predicted pKa | Not readily ionizable | The absence of strongly acidic or basic functional groups suggests the compound is likely neutral over a wide pH range. |